2,6-Pyridinedicarboxylic acid

Catalog No.
S597501
CAS No.
499-83-2
M.F
C7H5NO4
M. Wt
167.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,6-Pyridinedicarboxylic acid

CAS Number

499-83-2

Product Name

2,6-Pyridinedicarboxylic acid

IUPAC Name

pyridine-2,6-dicarboxylic acid

Molecular Formula

C7H5NO4

Molecular Weight

167.12 g/mol

InChI

InChI=1S/C7H5NO4/c9-6(10)4-2-1-3-5(8-4)7(11)12/h1-3H,(H,9,10)(H,11,12)

InChI Key

WJJMNDUMQPNECX-UHFFFAOYSA-N

SMILES

C1=CC(=NC(=C1)C(=O)O)C(=O)O

Solubility

5 mg/mL at 25 °C

Synonyms

2,6-dicarboxypyridine, 2,6-pyridine dicarboxylate, 2,6-pyridinedicarboxylate, 2,6-pyridinedicarboxylic acid, 3,4-pyridinedicarboxylate, dipicolinic acid, dipicolinic acid, calcium salt, dipicolinic acid, dipotassium salt, dipicolinic acid, disodium salt, dipicolinic acid, monosodium salt, dipicolinic acid, zinc salt, pyridine-2,6-dicarboxylic acid, zinc dipicolinate

Canonical SMILES

C1=CC(=NC(=C1)C(=O)O)C(=O)O

Role in Bacterial Spores

DPA plays a crucial role in the heat and radiation resistance of bacterial endospores . It chelates divalent cations like calcium within the spore core, dehydrating the cytoplasm and creating a dormant state highly resistant to harsh environmental conditions. Research suggests that DPA levels are crucial for spore germination and can be targeted to develop novel strategies for controlling bacterial growth and persistence .

Lanthanide and Transition Metal Complexation

DPA acts as a chelating agent, forming stable complexes with lanthanide and transition metal ions . These complexes have diverse applications in various scientific fields, including:

  • Luminescence studies: DPA-lanthanide complexes exhibit unique luminescent properties, making them valuable probes for biological sensing and imaging applications .
  • Catalysis: DPA-metal complexes can act as efficient catalysts for various organic transformations, offering potential for developing new sustainable and selective catalytic processes .
  • Separation science: DPA-metal complexes can be utilized in ion chromatography for the separation and analysis of lanthanide and transition metal ions due to their selective binding properties .

Other Research Applications

DPA also holds promise in other research areas, such as:

  • Material science: Research explores the use of DPA in the development of new materials with specific functionalities, including coordination polymers and metal-organic frameworks .
  • Biomedical research: Studies investigate the potential of DPA-based compounds for various biomedical applications, such as drug delivery and imaging agents .

2,6-Pyridinedicarboxylic acid, commonly known as dipicolinic acid, is an organic compound characterized by its two carboxylic acid groups attached to a pyridine ring at the 2 and 6 positions. Its chemical formula is C₇H₆N₂O₄, and it appears as a white crystalline solid. This compound plays a significant role in biological systems, particularly in the heat resistance of bacterial endospores, where it constitutes about 5% to 15% of the dry weight of spores from species such as Bacillus subtilis and Clostridium .

, including:

  • Complexation: It forms stable complexes with metal ions such as calcium, which enhances the heat resistance of bacterial spores by binding free water molecules and stabilizing DNA .
  • Oxidation: Dipicolinic acid undergoes oxidation reactions that can lead to the formation of various derivatives .
  • Substitution Reactions: The presence of carboxylic groups allows for nucleophilic substitution reactions, enabling the synthesis of various derivatives with different functional groups .

Dipicolinic acid is crucial for the survival of certain bacteria under extreme conditions. Its primary biological functions include:

  • Heat Resistance: The calcium-dipicolinic acid complex protects bacterial DNA from heat denaturation, contributing to spore stability and viability during extreme temperature exposure .
  • Detection in Analytical Methods: Due to its high concentration in bacterial spores, dipicolinic acid is often used as a target in assays for detecting bacterial endospores through photoluminescence techniques .

Several methods exist for synthesizing 2,6-pyridinedicarboxylic acid:

  • Methyl Oxidation Reaction: This method involves the oxidation of methyl derivatives of pyridine followed by carboxylation .
  • Carbonylation Reaction: A carbonylation approach can also be employed to synthesize this compound efficiently .
  • Transition Metal Catalysis: Various studies have explored using transition metals to facilitate reactions leading to dipicolinic acid derivatives .

Dipicolinic acid has several important applications:

  • Analytical Chemistry: It is utilized in ion chromatography for preparing metal complexes, which are essential for various analytical techniques .
  • Biotechnology: Its role in enhancing the stability of bacterial spores makes it valuable in biotechnology applications related to microbial preservation and decontamination processes .
  • Agriculture: Dipicolinic acid and its derivatives can be used to develop growth substrates for microorganisms in agricultural settings .

Research on the interactions of dipicolinic acid with metal ions has shown that:

  • Complexes formed with copper(II) and nickel(II) exhibit significant interactions with DNA, suggesting potential applications in drug design and biochemistry .
  • Studies have demonstrated that these metal complexes can cleave DNA under specific conditions, indicating their potential use in therapeutic applications targeting genetic material .

Several compounds share structural similarities with 2,6-pyridinedicarboxylic acid. Below is a comparison highlighting their uniqueness:

Compound NameStructure CharacteristicsUnique Features
Dinicotinic AcidIsomeric form with carboxylic groups at 3 and 5Primarily used in agriculture as a herbicide
2,6-Pyridinedicarbothioic AcidThiocarboxylic groups instead of carboxylic groupsPotential applications in organic synthesis
Pyridine-3,5-dicarboxylic AcidCarboxylic groups at positions 3 and 5Different biological activity compared to dipicolinic acid

Dipicolinic acid stands out due to its significant role in bacterial spore heat resistance and its unique ability to form stable complexes with metal ions, which is not observed in all similar compounds.

Physical Description

White crystalline powder; [Alfa Aesar MSDS]
Solid

XLogP3

0.6

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

167.02185764 g/mol

Monoisotopic Mass

167.02185764 g/mol

Heavy Atom Count

12

Melting Point

252 °C

UNII

UE81S5CQ0G

Related CAS

17956-40-0 (di-hydrochloride salt)
4220-17-1 (mono-hydrochloride salt)
63450-91-9 (di-potassium salt)

GHS Hazard Statements

Aggregated GHS information provided by 282 companies from 16 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (95.39%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (90.78%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (99.65%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Chelating Agents

Vapor Pressure

0.0000061 [mmHg]

Pictograms

Irritant

Irritant

Other CAS

499-83-2

Wikipedia

Dipicolinic_acid

Use Classification

Cosmetics -> Chelating

General Manufacturing Information

2,6-Pyridinedicarboxylic acid: ACTIVE

Dates

Modify: 2023-08-15
1: Martin AD, Britton J, Easun TL, Blake AJ, Lewis W, Schröder M. Hirshfeld
Surface Investigation of Structure-Directing Interactions within Dipicolinic Acid
Derivatives. Cryst Growth Des. 2015 Apr 1;15(4):1697-1706. Epub 2015 Mar 20.
PubMed PMID: 25866487; PubMed Central PMCID: PMC4386464.


2: Han Y, Zhou S, Wang L, Guan X. Nanopore back titration analysis of dipicolinic
acid. Electrophoresis. 2015 Feb;36(3):467-70. doi: 10.1002/elps.201400255. Epub
2014 Oct 3. PubMed PMID: 25074707; PubMed Central PMCID: PMC4511083.


3: Datta S, Chatterjee S, Mitra S, Basu S. A reliable phenotypic assay for
detection of ESBLs and AmpCs in MBL-producing gram-negative bacteria with the use
of aminophenylboronic acid, dipicolinic acid and cloxacillin. J Microbiol
Methods. 2015 Aug;115:100-3. doi: 10.1016/j.mimet.2015.05.028. Epub 2015 Jun 3.
PubMed PMID: 26048656.


4: van Dijk K, Voets GM, Scharringa J, Voskuil S, Fluit AC, Rottier WC,
Leverstein-Van Hall MA, Cohen Stuart JW. A disc diffusion assay for detection of
class A, B and OXA-48 carbapenemases in Enterobacteriaceae using phenyl boronic
acid, dipicolinic acid and temocillin. Clin Microbiol Infect. 2014
Apr;20(4):345-9. doi: 10.1111/1469-0691.12322. Epub 2013 Aug 9. PubMed PMID:
23927659.


5: Francis MB, Allen CA, Sorg JA. Spore Cortex Hydrolysis Precedes Dipicolinic
Acid Release during Clostridium difficile Spore Germination. J Bacteriol. 2015
Jul;197(14):2276-83. doi: 10.1128/JB.02575-14. Epub 2015 Apr 27. PubMed PMID:
25917906; PubMed Central PMCID: PMC4524186.


6: Takahashi F, Sumitomo N, Hagihara H, Ozaki K. Increased dipicolinic acid
production with an enhanced spoVF operon in Bacillus subtilis and medium
optimization. Biosci Biotechnol Biochem. 2015;79(3):505-11. doi:
10.1080/09168451.2014.978261. Epub 2014 Nov 17. PubMed PMID: 25402593.


7: Wang J, de Kool RH, Velders AH. Lanthanide-Dipicolinic Acid Coordination
Driven Micelles with Enhanced Stability and Tunable Function. Langmuir. 2015 Nov
10;31(44):12251-9. doi: 10.1021/acs.langmuir.5b03226. Epub 2015 Oct 28. PubMed
PMID: 26479961.

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